Product packaging for 2,2-Difluoro-2-(p-tolyl)ethanamine(Cat. No.:CAS No. 1393532-34-7)

2,2-Difluoro-2-(p-tolyl)ethanamine

Cat. No.: B3101467
CAS No.: 1393532-34-7
M. Wt: 171.19 g/mol
InChI Key: HHQRZRVDNXWWJX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amines in Contemporary Chemical Research

Fluorinated amines represent a critical class of organic compounds that have seen a surge in interest across various chemical disciplines, most notably in medicinal chemistry and materials science. The introduction of fluorine atoms into an amine-containing molecule can dramatically alter its physicochemical properties. The high electronegativity of fluorine often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluorine can modulate the basicity (pKa) of the amine group, influencing its interaction with biological targets and its pharmacokinetic profile. These modifications can lead to compounds with improved bioavailability and efficacy. The unique conformational preferences induced by fluorine, such as the gauche effect, also play a crucial role in dictating the three-dimensional structure of these molecules, which is paramount for their biological activity.

The 2,2-Difluoroethanamine Structural Motif: Foundation for Research

The 2,2-difluoroethanamine motif, characterized by a geminal difluoro group attached to the carbon adjacent to the amino group, serves as a valuable building block in the design of novel chemical entities. The gem-difluoro group is often considered a bioisostere of a carbonyl or an ether oxygen, allowing for the synthesis of analogues of biologically active compounds with potentially improved properties.

Conformational studies on the parent compound, 2,2-difluoroethylamine (B1345623) hydrochloride, have revealed a preference for a "double gauche" conformation, where the ammonium (B1175870) group is gauche to both fluorine atoms. beilstein-journals.orgnih.gov This preference is attributed to a combination of electrostatic interactions and hyperconjugation, and it significantly influences the spatial arrangement of the molecule. beilstein-journals.orgnih.gov This defined conformational bias makes the 2,2-difluoroethanamine scaffold a predictable and valuable component in rational drug design.

Table 1: Conformational Analysis Data of 2,2-Difluoroethylamine Hydrochloride

ParameterValue in D₂O Solution
3JH,H Coupling Constant2.6 Hz beilstein-journals.org
3JH,F Coupling Constant16.4 Hz beilstein-journals.org

This interactive table provides key NMR spectroscopy data used in the conformational analysis of the parent 2,2-difluoroethanamine scaffold.

Overview of Academic Inquiry into 2,2-Difluoro-2-(p-tolyl)ethanamine and Related Derivatives

While dedicated research focusing solely on this compound is limited in publicly available literature, significant academic inquiry has been directed towards the synthesis and properties of structurally related 2,2-difluoro-2-arylethanamines. The synthesis of these compounds often presents challenges, but various methods have been explored. For instance, palladium-catalyzed reactions have been utilized for the synthesis of gem-difluoro olefins, which can be precursors to the corresponding saturated amines. nih.gov

The introduction of the p-tolyl group, a methyl-substituted phenyl ring, is of particular interest. The methyl group can influence the electronic properties of the aromatic ring and provide a site for further functionalization. Research on related compounds, such as 2-(p-tolyl)ethylamine, has been more extensive, with studies focusing on its use in the synthesis of amides and other derivatives. sigmaaldrich.com The biological activity of related gem-difluoro compounds has also been a subject of investigation, with some demonstrating potential antibacterial properties. nih.gov

The exploration of derivatives of the 2,2-difluoroethanamine scaffold is an active area of research. The combination of the unique properties of the gem-difluoro group and the diverse functionalities that can be introduced via the aryl substituent makes these compounds promising candidates for the development of new therapeutic agents and advanced materials. Further research is anticipated to unlock the full potential of this compound and its analogues.

Table 2: Physicochemical Properties of a Related Compound: 2-(p-Tolyl)ethylamine

PropertyValue
Molecular FormulaC₉H₁₃N nist.gov
Molecular Weight135.21 g/mol nist.gov
Boiling Point214 °C sigmaaldrich.com
Density0.93 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.527 sigmaaldrich.com

This interactive table presents the physicochemical properties of 2-(p-tolyl)ethylamine, a structurally related compound to the title molecule, illustrating the influence of the p-tolyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B3101467 2,2-Difluoro-2-(p-tolyl)ethanamine CAS No. 1393532-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQRZRVDNXWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Difluoro 2 P Tolyl Ethanamine and Analogues

Carbon-Fluorine Bond Formation Strategies

The creation of carbon-fluorine bonds is a cornerstone of organofluorine chemistry. Several distinct approaches have been developed, each with its own advantages and substrate scope. These strategies can be broadly categorized into electrophilic, nucleophilic, and other metal-mediated processes.

Electrophilic α-Fluorination of Imines Leading to β,β-Difluoroamines

A direct approach to β,β-difluoroamines involves the electrophilic α-fluorination of imine precursors. This method typically starts with a ketone, which is converted to an N-alkyl or N-aryl imine. The subsequent fluorination at the α-position, followed by reduction of the imine, yields the target difluoroamine (B82689).

The synthesis of α,α-difluoroimines can be achieved using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI). For instance, N-alkylimines derived from acetophenones have been successfully difluorinated at room temperature in acetonitrile. The resulting α,α-difluoroimines can then be reduced to the corresponding β,β-difluoroamines in good yields. cas.cn While a direct example for a p-tolyl substituted imine is not explicitly detailed, the methodology is applicable to various acetophenone (B1666503) derivatives. The general reaction scheme starting from 4'-methylacetophenone (B140295) would involve the formation of an N-alkyl imine, followed by difluorination and reduction.

Table 1: Electrophilic α-Fluorination of Imines and Subsequent Reduction

Starting KetoneFluorinating AgentSolventProductYield
AcetophenoneNFSICH3CNN-alkyl-α,α-difluoroimineGood
Substituted AcetophenonesNFSICH3CNN-alkyl-α,α-difluoroimineGood
N-alkyl-α,α-difluoroimineNaBH4Methanolβ,β-DifluoroamineGood cas.cn

Data extrapolated from analogous reactions.

Palladium-Catalyzed C(sp³)–H Fluorination of Aliphatic Amines

Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the selective introduction of various functional groups, including fluorine. However, the direct difluorination of a benzylic C-H bond adjacent to an amine, as required for the synthesis of 2,2-Difluoro-2-(p-tolyl)ethanamine, remains a significant challenge.

Current methods for palladium-catalyzed C(sp³)–H fluorination of aliphatic amines often rely on directing groups to achieve regioselectivity, and typically target γ-positions. While these methods demonstrate the feasibility of C-H fluorination in the presence of an amine, they are not directly applicable to the synthesis of gem-difluoro benzylic amines. The development of a palladium-catalyzed method for the direct C(sp³)–H difluorination at the benzylic position of p-tolyl-substituted ethanamines would represent a significant advancement in the field.

Silver(I)-Mediated Deconstructive Fluorination of Cyclic Amines

A novel approach to the synthesis of fluorinated acyclic amines involves the silver(I)-mediated deconstructive fluorination of cyclic amines. This strategy utilizes readily available cyclic amine precursors and cleaves a C-C bond to introduce fluorine. The reaction proceeds via a silver-mediated ring-opening fluorination using an electrophilic fluorine source like Selectfluor. nih.gov

This methodology has been successfully applied to a range of saturated nitrogen heterocycles, including piperidines and pyrrolidines, to afford mono- and difluorinated amine derivatives. nih.gov However, the application of this deconstructive strategy to the synthesis of a specific acyclic target like this compound would necessitate the design and synthesis of a suitable, and likely complex, cyclic precursor containing the p-tolyl group. This presents a synthetic challenge and highlights a current limitation of this otherwise innovative methodology.

Nucleophilic Difluoromethylation Using Specific Reagents

An alternative and highly effective strategy for the synthesis of 2,2-difluoro compounds is through nucleophilic difluoromethylation of carbonyl compounds. This approach involves the reaction of a suitable ketone precursor, in this case, 4'-methylacetophenone, with a reagent that delivers a difluoromethyl anion or its equivalent.

A variety of reagents have been developed for this purpose. For example, (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable initiator can effectively difluoromethylate ketones. Another class of reagents includes sulfone-based compounds like difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cn These reactions typically produce α,α-difluoro alcohols, which can then be converted to the corresponding amines through a subsequent reductive amination process.

Table 2: Nucleophilic Difluoromethylation Reagents for Ketones

ReagentKetone SubstrateProduct TypeReference
(Difluoromethyl)trimethylsilane (TMSCF₂H)Enolizable and non-enolizable ketonesα,α-Difluoro alcohol cas.cn
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)Aldehydes and ketonesα,α-Difluoro alcohol cas.cn
Diethyl difluoromethylphosphonateAldehydes and ketonesα,α-Difluoro alcohol nih.govnih.gov

The resulting 2,2-difluoro-1-(p-tolyl)ethan-1-ol can then be oxidized to the corresponding ketone, 2,2-difluoro-1-(p-tolyl)ethan-1-one, which serves as a key intermediate for amination.

Amination Approaches for 2,2-Difluoroethanamine Construction

The final step in the synthesis of this compound involves the introduction of the amino group. This can be achieved through various chemical and biocatalytic methods, with the latter offering advantages in terms of stereoselectivity.

Biocatalytic Amination of α,α-Difluorinated Ketones via Transaminases

Biocatalysis, particularly the use of transaminase (TAm) enzymes, has become a powerful tool for the asymmetric synthesis of chiral amines. wikipedia.org ω-Transaminases catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. nih.gov This approach is highly attractive for the synthesis of enantiomerically pure amines.

The key intermediate for this transformation would be 2,2-difluoro-1-(p-tolyl)ethan-1-one. The success of the biocatalytic amination would depend on the ability of a suitable transaminase to accept this fluorinated ketone as a substrate. Research has shown that ω-transaminases can be engineered to accommodate bulky and functionalized ketones, including those with fluorine substituents. mdpi.comnih.gov The use of an appropriate (R)- or (S)-selective transaminase could potentially provide access to either enantiomer of this compound with high enantiomeric excess.

Table 3: Examples of Ketones Aminated by Transaminases

Ketone SubstrateEnzyme TypeAmine ProductStereoselectivityReference
Acetophenoneω-Transaminase1-PhenylethylamineHigh (R or S) nih.gov
Cyclic Ketonesω-TransaminaseChiral cyclic aminesHigh researchgate.net
Bulky KetonesClass III ω-TAChiral bulky aminesHigh nih.gov
4'-(Trifluoromethyl)acetophenoneω-Transaminase(S)-1-(4-Trifluoromethylphenyl)ethylamineHigh mdpi.com

The development of a biocatalytic process for the amination of 2,2-difluoro-1-(p-tolyl)ethan-1-one would be a highly efficient and environmentally friendly route to enantiomerically pure this compound.

Classical Amination of 1-Halo-2,2-Difluoroethane Precursors

The synthesis of 2,2-difluoroethanamines, including the p-tolyl analogue, can be achieved through the classical amination of 1-halo-2,2-difluoroethane precursors. This method typically involves the nucleophilic substitution of a halogen atom by an amine. The reactivity of the starting halide is a critical factor, with iodides being more reactive than bromides or chlorides. The choice of the aminating agent and reaction conditions, such as solvent and temperature, also plays a significant role in the efficiency of the reaction. For instance, using a strong nucleophilic amine in a polar aprotic solvent can facilitate the displacement of the halide.

A common precursor for these reactions is a 1-halo-2,2-difluoro-1-(p-tolyl)ethane derivative. The reaction with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a primary amine, introduces the amino group to form the desired this compound. However, challenges such as side reactions, including elimination, can reduce the yield of the target compound. Careful optimization of the reaction parameters is therefore essential to maximize the formation of the desired amine.

Catalytic Hydrogenation Routes to 2,2-Difluoroethanamines

Catalytic hydrogenation presents an alternative and often cleaner route to 2,2-difluoroethanamines. This approach typically involves the reduction of a nitrogen-containing functional group, such as an imine, oxime, or nitrile, that is already attached to the difluorinated carbon framework. For the synthesis of this compound, a suitable precursor would be the corresponding p-tolyl-substituted difluoro-imine or a related derivative.

The hydrogenation is carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst and support can significantly influence the reaction's selectivity and efficiency. For example, palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. The reaction conditions, including pressure and temperature, are optimized to ensure complete reduction of the starting material while minimizing side reactions. One of the key advantages of this method is the potential for stereoselectivity, which is discussed in a later section.

Radical and Photoredox-Catalyzed Synthetic Pathways

In recent years, radical and photoredox-catalyzed methods have emerged as powerful tools for the synthesis of complex organic molecules, including fluorinated amines. These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups.

Visible-Light-Mediated Intramolecular Cyclization of Bromodifluoroethylamines

Visible-light-mediated photoredox catalysis has enabled novel synthetic pathways, including the intramolecular cyclization of bromodifluoroethylamines. In this type of reaction, a photocatalyst, upon absorption of visible light, initiates a single-electron transfer process. This generates a radical intermediate from the bromodifluoroethyl moiety of the starting material. The subsequent intramolecular cyclization of this radical with a tethered nitrogen-containing group leads to the formation of a cyclic amine product. While this specific method is geared towards cyclized products, the underlying principles of generating a difluoroalkyl radical adjacent to a nitrogen atom are relevant to the broader synthesis of difluoroethanamines.

Difluorocarbene-Initiated Transformations

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to introduce a difluoromethyl group into a molecule. In the context of synthesizing 2,2-difluoroethanamines, difluorocarbene can be generated from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) or chlorodifluoromethane (B1668795) (CHF2Cl). The difluorocarbene can then react with an appropriate substrate, such as an imine, to form a three-membered aziridine (B145994) ring. Subsequent ring-opening of this difluoroaziridine can yield the desired 2,2-difluoroethanamine derivative. The regioselectivity of the ring-opening is a crucial aspect of this methodology.

Stereoselective Synthesis of Enantioenriched Difluoroethanamine Derivatives

The development of stereoselective methods for the synthesis of enantioenriched difluoroethanamine derivatives is of significant importance, as the biological activity of chiral molecules often depends on their stereochemistry.

Chiral Auxiliary-Controlled Diastereoselective Routes

One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. In this approach, a chiral auxiliary is temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary is removed to afford the enantioenriched product.

For the synthesis of enantioenriched 2,2-difluoroethanamine derivatives, a chiral auxiliary can be incorporated into the precursor molecule. For example, a chiral sulfinamide can be condensed with a difluoro ketone to form a chiral sulfinylimine. The diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary, can provide access to enantioenriched 2,2-difluoroethanamines. The choice of the chiral auxiliary and the reducing agent are critical for achieving high diastereoselectivity.

Enantioselective Biocatalytic Aminations

The synthesis of enantiopure β,β-difluoroamines, including this compound, can be effectively achieved through biocatalytic asymmetric amination of the corresponding prochiral α,α-difluorinated ketones. nih.gov Amine transaminases (ATAs) have emerged as powerful biocatalysts for this transformation due to their high stereoselectivity and ability to operate under mild reaction conditions. nih.gov This method circumvents the need for costly and toxic metal catalysts and often provides access to chiral amines with very high enantiomeric excess. scispace.com

The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to the ketone substrate, for instance, 2,2-difluoro-1-(p-tolyl)ethan-1-one. The enzyme's chiral active site directs the approach of the amine, leading to the formation of one enantiomer of the product preferentially. A key advantage of using α,α-difluorinated ketones as substrates is that the amination process is often thermodynamically favored, allowing for high conversion rates with only a slight excess of the amine donor. nih.gov

Research has demonstrated that a panel of both (R)- and (S)-selective transaminases can catalyze the amination of various aromatic α,α-difluorinated ketones, yielding the corresponding chiral amines in high isolated yields and with exceptional enantiopurity (>99% ee). nih.gov The robustness of this methodology has been confirmed through successful gram-scale synthesis, highlighting its potential for practical applications. nih.gov

Table 1. Enantioselective Biocatalytic Amination of 2,2-Difluoro-1-(p-tolyl)ethan-1-one and Analogues nih.gov
Substrate (Ketone)Transaminase (ATA)Amine DonorProductYieldEnantiomeric Excess (ee)
2,2-Difluoro-1-(p-tolyl)ethan-1-one(R)-selective ATAIsopropylamine(R)-2,2-Difluoro-2-(p-tolyl)ethanamine>99%>99%
2,2-Difluoro-1-(p-tolyl)ethan-1-one(S)-selective ATAIsopropylamine(S)-2,2-Difluoro-2-(p-tolyl)ethanamine>99%>99%
2,2-Difluoro-1-phenylethan-1-one(R)-selective ATAIsopropylamine(R)-2,2-Difluoro-2-phenylethanamine82%>99%
1-(4-Chlorophenyl)-2,2-difluoroethan-1-one(S)-selective ATAIsopropylamine(S)-2-(4-Chlorophenyl)-2,2-difluoroethanamine65%>99%

Hydrogen Bonding Phase-Transfer Catalysis for Asymmetric Fluorination

An alternative strategy for constructing chiral molecules containing fluorine involves asymmetric fluorination, where the chiral center is created during the C-F bond-forming step. Hydrogen bonding phase-transfer catalysis (HB-PTC) is an innovative approach that facilitates the use of simple, inexpensive, and safe fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) for enantioselective nucleophilic fluorination. acs.orgnih.gov

This catalytic system typically employs a chiral bis-urea catalyst. nih.govd-nb.info The core principle involves the catalyst forming a hydrogen-bonding complex with the fluoride anion from an inorganic salt. This complexation renders the otherwise insoluble fluoride salt soluble in organic solvents and activates it for nucleophilic attack, all within a chiral environment that dictates the stereochemical outcome of the reaction. nih.govdigitellinc.com

This methodology has been successfully applied to the enantioselective desymmetrization of substrates like meso-episulfonium ions and azetidinium triflates. nih.govorganic-chemistry.org The catalyst-fluoride complex engages in a ring-opening reaction with the electrophilic substrate, installing the fluorine atom and creating a stereocenter with high enantioselectivity. The resulting products are valuable chiral β-fluoroamines and γ-fluoroamines, which are important structural motifs in medicinal chemistry. digitellinc.comorganic-chemistry.org While this method produces fluoroamine analogues rather than the specific gem-difluoro structure of this compound, it represents a powerful and fundamental strategy for asymmetric C-F bond formation.

Table 2. Asymmetric Fluorination via Hydrogen Bonding Phase-Transfer Catalysis acs.orgd-nb.infoorganic-chemistry.org
Substrate TypeCatalystFluoride SourceProduct TypeYieldEnantiomeric Ratio (er)
Episulfonium ion (in situ)Chiral Bis-ureaCsFβ-Fluoro thioether53-98%91:9 to 97:3
Aziridinium ion (in situ)Chiral N-ethyl Bis-ureaKFβ-FluoroamineHighHigh
Azetidinium triflateChiral Bis-ureaCsFγ-FluoroamineHighHigh

Reactivity and Mechanistic Investigations of 2,2 Difluoroethanamine Systems

Mechanistic Elucidation of Fluorination Processes

The introduction of two fluorine atoms onto the carbon adjacent to a nitrogen atom can be achieved through various catalytic methods, each with its own distinct mechanism.

Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated organic molecules. princeton.eduresearchgate.net In the context of forming 2,2-difluoroethanamine systems, the mechanism often commences with the photoexcitation of a photocatalyst, such as an iridium or ruthenium complex. princeton.eduresearchgate.net The excited state of the photocatalyst can then engage in an oxidative quenching cycle. princeton.edu

In a typical scenario, an amine substrate acts as a reductive quencher, undergoing a single-electron transfer (SET) to the excited photocatalyst. nih.gov This process generates an amine radical cation. princeton.edu Subsequent deprotonation at the α-carbon by a mild base leads to the formation of a key α-amino radical. princeton.edu This radical intermediate is then susceptible to fluorination. The fluorinating agent, often an electrophilic source like Selectfluor, can react with the α-amino radical to install the first fluorine atom. A second oxidation and fluorination sequence can then lead to the desired 2,2-difluoroamine product. The generation of radical intermediates is a hallmark of this pathway. numberanalytics.com

Catalyst/ReagentRoleMechanistic Step
Photocatalyst (e.g., [Ir(ppy)3])Light absorption and energy transferPhotoexcitation
Amine SubstrateReductive quencherSingle-electron transfer to excited photocatalyst
BaseProton acceptorDeprotonation of amine radical cation
Selectfluor (F-TEDA-BF4)Fluorine sourceReaction with α-amino radical

Transition metals, particularly palladium and silver, play a significant role in catalyzing fluorination reactions. beilstein-journals.orgnsf.gov Palladium-catalyzed processes often proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov In the context of synthesizing molecules like 2,2-difluoro-2-(p-tolyl)ethanamine from a corresponding styrene (B11656) derivative, the mechanism can be initiated by the coordination of the alkene to a Pd(II) complex. Subsequent oxidative addition of an electrophilic fluorine source, such as Selectfluor, generates a high-valent Pd(IV)-fluoride intermediate. nih.gov Migratory insertion of the styrene into the Pd-F bond, followed by reductive elimination, would then yield the fluorinated product and regenerate the Pd(II) catalyst. rsc.org

Silver salts are frequently employed as co-catalysts in these transformations. nih.gov Silver(I) can facilitate the fluorination process in several ways. It can act as a Lewis acid to activate the substrate or the fluorinating agent. nih.gov In some instances, a Ag(I)/Ag(II) or even a Ag(I)/Ag(III) cycle is proposed, where the silver species mediates the single-electron transfer steps. nih.govnih.gov For example, Ag(I) can be oxidized by Selectfluor to a highly reactive Ag(II) or Ag(III) species, which then promotes the fluorination of the organic substrate. nih.govnih.gov The presence of additives like Ag2O can be crucial for the success of these reactions. nih.gov

Metal CatalystProposed Catalytic CycleKey Intermediate
PalladiumPd(II)/Pd(IV)Pd(IV)-fluoride complex nih.gov
SilverAg(I)/Ag(II) or Ag(I)/Ag(III)High-valent silver species nih.govnih.gov

Deconstructive fluorination offers a unique approach to synthesizing fluorinated amines by cleaving C-C bonds in cyclic amine precursors. nih.gov This process is fundamentally driven by single-electron transfer (SET) events. nih.govnih.gov The mechanism is often initiated by the interaction of a silver(I) salt with the cyclic amine. nih.gov A subsequent SET from the amine to an oxidant, such as Selectfluor, generates an amine radical cation. nih.govnih.gov

This radical cation can then undergo a series of transformations, including hydrogen atom transfer (HAT) to form an iminium ion. nih.govnih.gov Trapping of this iminium ion with water leads to a hemiaminal intermediate. nih.govnih.gov The crucial C-C bond cleavage step occurs from this hemiaminal, often promoted by another SET event involving a silver species, to generate a carbon-centered radical which is then trapped by a fluorine source to yield the final acyclic fluorinated amine. nih.govnih.gov The entire process can be viewed as a sequence of SET-promoted oxidation and bond cleavage events. numberanalytics.com

Proton transfer and hydrogen atom transfer (HAT) are fundamental steps in many of the mechanistic pathways leading to 2,2-difluoroethanamines. mdpi.comscripps.edu In photoredox catalysis, the deprotonation of the initially formed amine radical cation is a critical step to generate the key α-amino radical. princeton.eduresearchgate.net The acidity of this α-proton is significantly increased in the radical cation intermediate.

Hydrogen atom transfer is a key process where a hydrogen atom (a proton and an electron) is moved in a single step. mdpi.comscripps.edu In some fluorination mechanisms, a HAT process can directly generate the carbon-centered radical that is subsequently fluorinated. nih.gov For instance, a highly reactive species, such as one generated from the fluorinating agent, can abstract a hydrogen atom from the carbon adjacent to the nitrogen. nsf.gov The efficiency and selectivity of HAT are governed by the relative bond dissociation energies of the C-H bond being broken and the H-X bond being formed in the abstracting species. mdpi.com In some complex systems, a net-1,2-HAT has been observed, which is a less common but important pathway. nih.govresearchgate.net

Chemical Transformations of the 2,2-Difluoroamine Moiety

Once formed, the 2,2-difluoroamine moiety can undergo further chemical transformations, leading to a variety of interesting molecular architectures.

Tertiary amines containing the 2,2-difluoroethyl group can be susceptible to rearrangements, particularly the Stevens rearrangement. researchgate.netnih.gov This reaction typically involves the formation of an ammonium (B1175870) ylide intermediate. wikipedia.orgchemistry-reaction.com In the context of 2,2-difluoroamine systems, the in-situ generation of difluorocarbene (:CF2) can induce such rearrangements. researchgate.netnih.gov

Ring-Cleavage and Cyclization Reactions Involving Difluoroamines

The reactivity of difluoroamines in ring-forming and ring-breaking reactions is a subject of significant interest, given the prevalence of fluorinated heterocycles in pharmaceuticals. Although specific examples involving this compound are scarce, the general principles of reactivity for similar structures provide valuable insights.

For instance, the ring cleavage of aziridines by difluoroamine (B82689) has been studied, revealing a multi-step mechanism. nih.gov Computational studies on the reaction of cis-2,3-dimethylaziridine (B13772653) with difluoroamine suggest a pathway that proceeds through a three-membered azamine intermediate, ultimately leading to the corresponding alkene with retention of configuration. nih.gov This type of reactivity highlights the ability of the difluoroamino group to participate in complex transformations. While not a direct analogue, the study of the synthesis and reactivity of 1-substituted 2,2-difluoroaziridines shows that nucleophilic attack can lead to ring-opening, with the regioselectivity being dependent on the substitution pattern. researchgate.net

In the context of cyclization, research on the reductive cyclization of arenetellurols bearing α,β-unsaturated amide functionalities demonstrates the formation of various tellurium- and nitrogen-containing heterocycles. researchgate.net While the substrate is different, this illustrates a general strategy for cyclization involving amino groups. More relevantly, the development of methods for the synthesis of cyclic β-difluoroamines through photoredox-catalyzed cyclization of bromodifluoroethylamines showcases a modern approach to constructing fluorinated nitrogen heterocycles. google.com It is plausible that this compound, or derivatives thereof, could participate in analogous intramolecular cyclization reactions to form fluorinated heterocycles, contingent on the presence of a suitable tethered reactive group.

Electrophilic Reactivity of Difluoroenol Silyl (B83357) Ethers with Amines

The reaction of silyl enol ethers with amines is a fundamental transformation in organic synthesis. The introduction of fluorine atoms into the silyl enol ether can significantly modulate its reactivity. While direct studies on the reaction of this compound with difluoroenol silyl ethers are not reported, the general reactivity of amines with fluorinated silyl enol ethers has been explored.

Amines can act as nucleophiles in reactions with silyl enol ethers, often facilitating or catalyzing subsequent transformations. Research has shown that amines can activate fluorinated silyl enol ethers for catalytic enantioselective synthesis. rsc.org This activation is attributed to the interaction of the amine with the silicon center, enhancing the nucleophilicity of the enolate. It is conceivable that this compound could act as such a nucleophilic activator.

Furthermore, amines are known to participate in electrophilic substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom allows them to act as nucleophiles. byjus.com In the context of fluorinated silyl enol ethers, which can serve as precursors to electrophilic species, a reaction with an amine like this compound could potentially lead to the formation of new carbon-nitrogen bonds. The outcome of such a reaction would be highly dependent on the specific reaction conditions and the nature of the electrophilic partner generated from the difluoroenol silyl ether.

Influence of Fluorine Substitution on Reaction Dynamics

The substitution of hydrogen with fluorine has profound effects on the electronic properties and reactivity of organic molecules. In the case of this compound, the two fluorine atoms at the benzylic position exert a strong influence on the molecule's behavior.

Electronic Effects and Their Impact on Reactivity and Selectivity

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (σI). nih.gov This effect is expected to decrease the electron density at the benzylic carbon and, to a lesser extent, on the adjacent nitrogen atom of this compound. This reduction in electron density generally lowers the basicity (pKa) of the amine compared to its non-fluorinated counterpart. mdpi.com The p-tolyl group, being an electron-donating group, will partially counteract this effect through resonance and induction.

Compound/Functional Group Electronic Effect Impact on Reactivity Reference
gem-Difluoro groupStrong inductive electron withdrawalDecreases basicity of the amine mdpi.com
gem-Difluoro groupPotential for α-carbocation stabilizationMay favor reactions proceeding through a benzylic cation rsc.org
p-Tolyl groupElectron-donating (induction and resonance)Increases electron density on the aromatic ring, potentially influencing electrophilic substitution byjus.com
Amine group (-NH2)Nucleophilic lone pairCan participate in nucleophilic attack and act as an activating group in electrophilic aromatic substitution byjus.com

Stereochemical Control and Diastereoselectivity in Fluorinated Systems

The introduction of fluorine can significantly influence the stereochemical outcome of reactions. The steric bulk and the unique electronic properties of the fluorine atoms can direct the approach of reagents, leading to high levels of diastereoselectivity. While specific studies on the stereochemical control in reactions of this compound are not available, general principles from related systems can be applied.

In the synthesis of activated 2-arylazetidines, high stereoselectivity is achieved in the cyclization of β-amino esters. rsc.org This demonstrates that stereocenters can be effectively controlled in the synthesis of nitrogen-containing rings, a principle that would apply to potential cyclization reactions of chiral derivatives of this compound.

Furthermore, the development of asymmetric organocatalyzed cyclization cascade reactions of 3,3-difluoro-2-aryl-3H-indoles highlights the ability to achieve high enantioselectivity in the construction of complex fluorinated heterocyclic systems. researchgate.net The stereochemical outcome is often dictated by the catalyst and the specific interactions with the fluorinated substrate. It is plausible that asymmetric reactions involving this compound could be developed, where the fluorine atoms play a key role in directing the stereochemistry. The interplay between the steric hindrance of the gem-difluoro group and the electronic interactions would be crucial in determining the facial selectivity of approaching reagents.

Reaction Type Key Stereocontrolling Elements Expected Outcome for Analogous Systems Reference
Asymmetric CyclizationChiral catalyst, steric and electronic influence of fluorineHigh enantioselectivity in the formation of fluorinated heterocycles researchgate.net
Imino-Aldol Reaction followed by CyclizationSubstrate control, reagent controlHigh diastereoselectivity in the formation of substituted azetidines rsc.org
Benzylic C-H FluorinationDirecting groups, radical stabilizationPotential for selective fluorination at the benzylic position beilstein-journals.org

Computational and Theoretical Characterization of 2,2 Difluoro 2 P Tolyl Ethanamine and Analogues

Quantum Chemical Calculations for Conformational and Electronic Structures

Quantum chemical calculations are fundamental in determining the three-dimensional structures and electronic properties of molecules. For flexible molecules like fluorinated phenylethylamines, these methods can predict the most stable conformations and the energy barriers between them.

The conformational landscapes of phenylethylamines are complex due to the flexibility of the ethylamine (B1201723) side chain. Studies on the parent compound, 2-phenylethylamine, using molecular beam Fourier transform microwave (MB-FTMW) spectroscopy combined with theoretical calculations, have identified multiple stable conformers. rsc.orgresearchgate.net The primary conformations are characterized by the torsion angle of the C-C-N backbone, leading to gauche (folded) and anti (extended) arrangements of the alkyl-amine chain. rsc.orgresearchgate.net

In the case of 2-phenylethylamine, the two most stable conformers adopt a gauche disposition, which is stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net Two other, less stable conformers exhibit an anti arrangement. rsc.orgresearchgate.net The precise geometric parameters and dipole moments of these conformers have been determined by comparing experimental rotational constants from microwave spectroscopy with those predicted by ab initio and Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net

For fluorinated analogues, such as 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), similar computational and spectroscopic approaches have been employed. nih.govacs.org DFT calculations on the 2-FPEA-H₂O cluster, for instance, have shown that the most stable structure involves the gauche conformer of 2-FPEA hydrogen-bonded to a water molecule. nih.govacs.org These findings are confirmed by matching calculated vibrational Raman frequencies with experimental data. nih.govacs.org This combined experimental and theoretical approach is crucial for unambiguously identifying the three-dimensional structures of these molecules. nih.govacs.org

Interactive Table: Conformers of 2-Phenylethylamine Identified by Microwave Spectroscopy rsc.orgresearchgate.net

Conformer Disposition Relative Energy (kJ/mol) Stabilizing Interaction
Gauche I Folded 0 (Most Stable) N-H···π
Gauche II Folded Higher than Gauche I N-H···π
Anti I Extended Higher than Gauche None specified

Note: The table reflects data for the parent 2-phenylethylamine, as specific data for 2,2-Difluoro-2-(p-tolyl)ethanamine is not available in the provided sources. The principles of conformational analysis are directly applicable.

The different conformers of phenylethylamines are not static but can interconvert by rotating around single bonds. DFT calculations are instrumental in mapping the potential energy surface that governs these conformational changes. By calculating the energy profile along the relevant torsional coordinates, the energy barriers for interconversion can be determined. researchgate.net

For 2-phenylethylamine, the energy profile for the rotation of the ethylamine side chain shows the relative stabilities of the gauche and anti conformers and the transition states that separate them. researchgate.net Tunnelling splittings observed in the microwave spectrum of one of the anti conformers provide experimental evidence for movement across a low energy barrier, which in this case corresponds to the internal rotation of the -NH₂ group. researchgate.net

The study of energy landscapes is not limited to isolated molecules. In cyclic tetrapeptides, for example, discrete path sampling methods have been used to explore complex energy landscapes with multiple stable isomers and the barriers between them. nih.gov This type of analysis reveals how factors like the introduction of specific residues or changes in solvent polarity can significantly alter the energy landscape, affecting the relative stability of different conformations. nih.gov For this compound, introducing two fluorine atoms at the benzylic position would be expected to significantly alter the energy landscape compared to the non-fluorinated analogue, influencing both the relative stabilities of conformers and the barriers to their interconversion.

Interactive Table: Calculated Relative Energies for 2-Phenylethylamine Conformers researchgate.net

Conformer Calculation Level Relative Zero-Point Corrected Energy
Gauche I MP2/6-311++G(d,p) 0.00
Gauche II MP2/6-311++G(d,p) 2.11 kJ/mol
Anti I MP2/6-311++G(d,p) 3.24 kJ/mol

Note: This data is for the parent 2-phenylethylamine. The computational methods are applicable to its derivatives to determine their specific energy landscapes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics of reaction pathways.

DFT calculations can map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state (TS) structures. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate.

Computational studies on the synthesis of related fluorinated compounds, such as difluoroglycine derivatives, have successfully used these methods to explore potential synthetic routes. nih.gov By computationally screening various reaction pathways, researchers can predict which reactions are likely to be successful. For instance, DFT calculations revealed that the reductive elimination step in a palladium-catalyzed reaction had a significantly lower energy barrier with a specific ligand (Xantphos) compared to another (DPPE), explaining the experimental outcomes. nih.gov Similarly, in the reaction between methylene (B1212753) and acetone, DFT calculations at the UB3LYP/6-311G** level were used to determine the equilibrium geometries, transition states, and activation energies, showing that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net The effect of fluorine substitution on the activation barrier was also quantified, demonstrating the sensitivity of the reaction rate to substituents. researchgate.net For the synthesis of this compound, DFT could be used to model proposed reaction steps, calculate the activation energies, and thereby optimize reaction conditions or choose the most efficient synthetic strategy.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy, shape, and symmetry of these orbitals are crucial for understanding reaction mechanisms. wikipedia.orglibretexts.org

The energy gap between the HOMO and LUMO is a particularly important descriptor; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations are widely used to compute the energies and visualize the spatial distribution of these frontier orbitals. mdpi.com For benzene (B151609) derivatives like phenylethylamines, FMO analysis has been used to develop quantitative structure-activity relationships (QSAR). nih.gov A descriptor called the "frontier orbital phase angle" was shown to correlate strongly with the activity of a series of hallucinogenic phenethylamines, highlighting the predictive power of FMO theory. nih.gov

The introduction of fluorine atoms, as in this compound, is known to significantly impact the electronic properties of a molecule. nih.gov Fluorine's high electronegativity would lower the energy of both the HOMO and LUMO, while the p-tolyl group would have an electron-donating effect. DFT calculations can precisely quantify these effects, predicting how the molecule's reactivity, particularly its nucleophilic and electrophilic character, is modulated. researchgate.net

Interactive Table: Conceptual FMO Properties

Molecular Feature Effect on HOMO Energy Effect on LUMO Energy Implication for Reactivity
Electron-donating group (e.g., p-tolyl) Increases Increases slightly Enhances nucleophilicity
Electron-withdrawing group (e.g., -CF₂) Decreases Decreases Reduces nucleophilicity, may increase electrophilicity
Small HOMO-LUMO Gap - - High chemical reactivity, low kinetic stability researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target. MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions and conformational dynamics in a more complex environment. nih.govmdpi.com

Studies on fluorinated molecules have used MD to understand their interactions. For example, MD simulations of fluorine molecules interacting with a silicon surface helped to elucidate the dynamics of adsorption and reaction at the surface. psu.edu In the context of drug design, MD simulations are used to investigate how a ligand binds to its receptor. A study of transthyretin stabilizers used MD to analyze ligand-receptor hydrogen bonding, solvent accessible surface area, and the free energy of binding, revealing how specific functional groups contributed to the stability of the complex. mdpi.com

For this compound, MD simulations could be used to study its solvation in water, revealing how the fluorinated side chain and the tolyl group interact with the surrounding solvent molecules. A combined experimental and computational study on the monohydrated cluster of ortho-fluorinated 2-phenylethylamine identified specific noncovalent interactions, including O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds, that stabilize the cluster. nih.govacs.org MD simulations could expand on this by modeling the full hydration shell and its dynamics, providing a detailed picture of the intermolecular forces that govern its behavior in an aqueous environment.

Characterization of Aggregation Phenomena in Fluorinated Amines

The introduction of fluorine into amine-containing molecules can significantly influence their intermolecular interactions and aggregation behavior. Computational studies on related fluorinated compounds, such as fluorinated surfactants and asphaltenes, provide insights into the phenomena that may govern the aggregation of fluorinated amines.

Research indicates that fluorinated surfactants (FS) can modulate the aggregation of other molecules. For instance, in oil solutions, asphaltenes naturally form aggregates through π-π stacking interactions between their aromatic structures. onepetro.org Molecular dynamics simulations have shown that the presence of FS can inhibit this aggregation, leading to a more dispersed state of asphaltene molecules. onepetro.org This is attributed to the interactions between the fluorinated chains and the asphaltene molecules, which interfere with the self-association of the asphaltenes. onepetro.org

Conversely, certain types of functionalized molecules can exhibit self-aggregation or clustering in solution. Studies on guanidinium-modified dendrimers have shown that attractive interactions between the functionalized dendrimer and anions in the solution can lead to the formation of clusters. nih.govnih.gov This self-association inhibits the molecules from binding cooperatively to protein surfaces but can suppress the formation of non-native protein aggregates. nih.govnih.gov

While direct computational studies on the aggregation of this compound are not widely available, the principles from analogous systems suggest a complex interplay of forces. The fluorinated tolyl group could participate in various noncovalent interactions, including dispersion and potential π-π stacking, while the amine group can engage in hydrogen bonding. The presence of the difluoro group is expected to modulate the electronic properties and steric profile, influencing how these molecules interact with each other to form aggregates in different solvent environments.

Insights into Solvent-Solute Interactions and Protein Stability

The interaction between a fluorinated solute and the surrounding solvent molecules is critical for understanding its behavior in biological systems, including its effect on protein stability. Computational and experimental studies show that additives can either stabilize or destabilize the native structure of a protein by altering the properties of the hydration shell.

Solutes that are preferentially excluded from the protein's surface hydration layer tend to stabilize the folded state and can promote aggregation. csbsju.edu In contrast, denaturants, which tend to interact favorably and partition into the hydration sphere, encourage the protein to unfold and increase its surface area. csbsju.edu Fluorinated alcohols, such as trifluoroethanol (TFE), are known to stabilize helical structures in peptides, in part because they form weaker hydrogen bonds with the peptide backbone compared to water, thus reducing competition for intramolecular hydrogen bonds. csbsju.edu

The behavior of more complex fluorinated molecules, like guanidinium-modified dendrimers, further illustrates the importance of solute-solvent and solute-solute interactions. The way these dendrimers interact with a protein is heavily influenced by their interactions with counterions in the solution. nih.govnih.govplos.org Hydrogen-bond-accepting anions (like phosphate (B84403) or sulfate) can form strong interactions with the guanidinium (B1211019) groups of the dendrimer, leading to clustering and altering how the dendrimer interacts with the protein surface. nih.govplos.org This highlights that the effect of a solute on protein stability is not just a function of its direct interaction with the protein but is modulated by the entire system, including solvent components and other ions. nih.govplos.org

Theoretical Insights into Fluorine's Structural and Electronic Influence

Analysis of Electrostatic Potentials and Noncovalent Interactions (e.g., C-F…H-X)

Computational analysis of molecular electrostatic potential (MEP) provides a powerful tool for understanding how fluorinated molecules engage in noncovalent interactions. The MEP visualizes the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For fluorinated organic molecules, a key finding from MEP calculations is that covalently bonded fluorine is often a poor hydrogen bond acceptor. researchgate.net Despite fluorine's high electronegativity, its low polarizability limits the amount of negative charge it can accumulate. researchgate.net This contrasts with oxygen or nitrogen atoms, which can support more significant negative potentials and are thus stronger hydrogen bond acceptors.

Fluorine's interactions are often subtle and can include weak hydrogen bonds (C-F…H-X, where X can be N, O, or C) and other noncovalent contacts. nih.gov The nature of these interactions can be explored computationally. In some specific molecular contexts, particularly when fluorine is bonded to a highly electron-withdrawing group, it can exhibit a region of positive electrostatic potential on the outer surface of the fluorine atom, along the extension of the covalent bond. mdpi.com This phenomenon, known as a σ-hole, allows the fluorine to act as a halogen bond donor, interacting with negative sites on other molecules. mdpi.com However, in most common organic molecules, the potential around fluorine is predominantly negative, albeit weakly so. researchgate.netmdpi.com

The table below summarizes key noncovalent interactions involving fluorine, derived from computational studies.

Interaction TypeDescriptionSignificance
C-F···H-N / H-O A weak hydrogen bond where the fluorine atom acts as the acceptor.Contributes to the conformational preferences and intermolecular recognition in biological systems, though generally weaker than N···H-N or O···H-O hydrogen bonds. nih.gov
C-F···H-C A very weak interaction involving a "non-classical" hydrogen bond donor.Can influence crystal packing and molecular conformation. nih.gov
C-F···Halogen Interactions between a fluorine atom and another halogen atom.Can be attractive or repulsive and play a role in the structure of materials.
Fluorine-centered Halogen Bond An interaction where a region of positive potential (σ-hole) on the fluorine atom interacts with a nucleophile.Rare, but demonstrates that fluorine can, in specific electronic environments, act as an electrophile. mdpi.com

For this compound, the two fluorine atoms create a strong localized effect on the electrostatic potential of the benzyl (B1604629) carbon, making it more electropositive. The fluorine atoms themselves would present regions of weak negative potential, capable of participating in the types of weak noncovalent interactions described above, which would influence the compound's crystal packing, solvation, and interaction with biological targets.

Computational Assessment of Basicity Modulation due to Fluorine

The introduction of fluorine atoms into an organic molecule has a profound and predictable effect on the basicity of nearby amine functional groups. This is primarily due to the strong electron-withdrawing inductive effect of fluorine. Computational studies, complemented by experimental pKa measurements, have systematically quantified this effect.

Fluorination near an amine center decreases its basicity (lowers the pKa of its conjugate acid) by destabilizing the protonated ammonium (B1175870) form. yuntsg.com The positive charge on the ammonium ion is less effectively stabilized when highly electronegative fluorine atoms are drawing electron density away from it.

A key finding is that the position of the fluorine atom relative to the amine is critical. Computational and experimental data have led to the derivation of general rules for predicting pKa shifts. For open-chain aliphatic amines, fluorination at the β-position (on the second carbon from the nitrogen) results in a significant decrease in basicity. yuntsg.com

Effect of β-Fluorination on Amine pKa Each fluorine atom at the β-position decreases the pKa of the amine's conjugate acid by approximately 1.5 to 1.7 units. yuntsg.com

This additive effect is clearly demonstrated in the ethylamine series:

CompoundNumber of β-FluorinesExperimental pKaΔpKa (from Ethylamine)
Ethylamine010.60.0
2-Fluoroethylamine19.0-1.6
2,2-Difluoroethylamine (B1345623) 27.5-3.1
2,2,2-Trifluoroethylamine35.7-4.9
(Data sourced from studies on fluorinated ethylamines. yuntsg.com)

For This compound , the amine is in the β-position relative to the two fluorine atoms. Applying the established principle, its basicity is expected to be substantially lower than its non-fluorinated analogue, 2-(p-tolyl)ethanamine. The presence of two fluorine atoms would be predicted to lower the pKa by approximately 3.0 to 3.4 units. This significant reduction in basicity is a critical feature influencing the compound's pharmacokinetic properties, as it determines the proportion of the molecule that is charged versus neutral at physiological pH. yuntsg.comacs.org

Synthetic Utility and Advanced Applications of 2,2 Difluoro 2 P Tolyl Ethanamine Scaffolds

Role as Versatile Building Blocks in Complex Molecule Synthesis

The presence of the difluoromethyl group and the primary amine in 2,2-Difluoro-2-(p-tolyl)ethanamine makes it a highly attractive starting material for the construction of a variety of complex molecular architectures, particularly those containing fluorine, which are of significant interest in pharmaceutical and agrochemical research. nih.gov

Fluorine-containing saturated nitrogen heterocycles are highly sought after in medicinal chemistry as the fluorine atoms can modulate key properties such as basicity, lipophilicity, and metabolic stability. While the direct use of this compound in the synthesis of cyclic amines and nitrogen heterocycles is not extensively documented in publicly available literature, its structure suggests a high potential as a precursor for such compounds.

General strategies for the synthesis of fluorinated nitrogen heterocycles often involve the cyclization of appropriately functionalized fluoroalkylamines. For instance, a modular two-step synthesis of cyclic β-fluoroalkyl amines has been reported, utilizing a photoredox-catalyzed cyclization of bromodifluoroethylamines. This approach highlights the utility of gem-difluoroamine synthons in constructing complex heterocyclic systems. Although not specifically employing this compound, the principles of these reactions could be extended to it.

Hypothetical Synthetic Route to a Fluorinated Piperidine Derivative:

A plausible synthetic pathway could involve the N-alkylation of this compound with a suitable electrophile containing a leaving group and a latent cyclization precursor, followed by an intramolecular cyclization reaction. The tolyl group could influence the reactivity and stereochemical outcome of such transformations.

Starting MaterialReagentProductPotential Application
This compound1-bromo-3-chloropropaneN-(3-chloropropyl)-2,2-difluoro-2-(p-tolyl)ethanamineIntermediate for cyclization
N-(3-chloropropyl)-2,2-difluoro-2-(p-tolyl)ethanamineStrong base (e.g., NaH)2-(p-tolyl)-2,2-difluoropiperidineCNS-active agent mimic

This table illustrates a conceptual pathway and is not based on a specific literature precedent for the named compound.

The development of synthetic methods for α-difluoromethyl substituted α-amino acids is of significant interest due to their potential as enzyme inhibitors and components of peptidomimetics. nih.gov The general strategies often involve the introduction of the difluoromethyl group into an amino acid precursor.

While direct conversion of this compound to an α-difluoromethyl amino acid would require carboxylation at the carbon bearing the fluorine atoms, which is a challenging transformation, it can serve as a valuable synthon for related structures. More feasible is its potential application in the synthesis of vicinal diamines, which are important scaffolds in many biologically active molecules and chiral ligands. chemrxiv.org

The synthesis of unsymmetrical vicinal diamines can be achieved through methods like the hydroamination of allylic amines. While not directly starting from this compound, its structural motif is relevant to the products of such reactions. For example, a rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles provides access to a wide range of vicinal diamines. chemrxiv.org

Examples of Synthesized Vicinal Diamines using General Methods:

Allylic AmineAmine NucleophileCatalystProduct Type
AllylamineMorpholineRhodium-basedSubstituted 1,2-diamine
CinnamylaminePiperidineRhodium-basedAryl-substituted 1,2-diamine

This table showcases the types of transformations that could potentially be adapted for derivatives of this compound to access novel fluorinated vicinal diamines.

Contributions to Advanced Materials and Hybrid Systems

The unique electronic properties conferred by the difluoromethyl group, combined with the hydrogen-bonding capability of the amine, make this compound an intriguing candidate for incorporation into advanced materials.

Organic-inorganic hybrid perovskites have emerged as highly promising materials for optoelectronic applications. The organic cation plays a crucial role in determining the structure, stability, and properties of these materials. The use of fluorinated organic cations is an area of active research, as the introduction of fluorine can enhance the material's stability.

While the specific integration of this compound into hybrid perovskites has not been reported, its ammonium (B1175870) salt could potentially serve as the organic cation in a two-dimensional (2D) or quasi-2D perovskite structure. The p-tolyl group could engage in π-π stacking interactions, while the difluoromethyl group could influence the electronic properties and stability of the resulting material.

Potential Impact of Fluorinated Cations on Perovskite Properties:

PropertyEffect of FluorinationRationale
Thermal StabilityIncreasedStronger hydrogen bonding, stabilizing the crystal lattice.
Moisture ResistanceIncreasedHydrophobic nature of the fluorinated alkyl chains.
Photovoltaic EfficiencyTunableAlteration of the bandgap and charge carrier dynamics.

This table summarizes general trends observed with fluorinated cations in hybrid perovskites.

Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroacetone (B58046) hydrate, are widely used as cosolvents to induce and stabilize helical conformations in peptides and proteins for structural studies by NMR and CD spectroscopy. The low dielectric constant and weak hydrogen-bond donor capacity of these solvents disrupt the hydration shell of the polypeptide and promote the formation of intramolecular hydrogen bonds, which are characteristic of helical structures.

Given its structural similarity to known fluoroalcohol cosolvents, this compound, in its protonated form, could potentially act as a structure-modifying agent for peptides and proteins. The presence of the difluoromethyl group could provide a similar environment to that of TFE, while the tolyl group might introduce specific hydrophobic or aromatic interactions with the polypeptide chain.

Comparison of Potential Cosolvents for Peptide Studies:

CosolventKey Structural FeaturesPotential Effect on Peptides
2,2,2-Trifluoroethanol (TFE)Trifluoromethyl group, hydroxyl groupHelix induction
2,2-Difluoro-2-(p-tolyl)ethanaminiumDifluoromethyl group, ammonium group, tolyl groupPotential for helix induction with specific hydrophobic/aromatic interactions

This table provides a conceptual comparison and does not represent experimental data for this compound.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,2-difluoro-2-(p-tolyl)ethanamine, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves reductive amination or multistep fluorination strategies. For example:

  • Reductive amination of aldehyde intermediates with difluoroethylamine derivatives using NaBH(OAc)₃ in THF at room temperature yields secondary amines, which are further deprotected under acidic conditions .
  • Fluorination via DAST (diethylaminosulfur trifluoride) on ketone precursors (e.g., p-tolylacetone) introduces fluorine atoms, followed by azide reduction to the amine .
    Key considerations:
  • Solvent choice (e.g., THF vs. DMSO) affects reaction rates and side-product formation.
  • Catalytic hydrogenation (e.g., Pd(OH)₂/C) must be carefully controlled to avoid over-reduction of aromatic rings .
  • Purification via recrystallization (e.g., using PrOH for hydrochloride salts) ensures >95% purity, as confirmed by NMR (δH 2.15 ppm for methyl groups; aromatic protons at 7.06 ppm) .

Basic: How is structural characterization of this compound performed, and what spectroscopic markers distinguish it from analogs?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (p-tolyl) resonate at δ 2.15 ppm (singlet), while ethylene protons adjacent to CF₂ appear as triplets (δ 2.78–3.08 ppm, J = 8 Hz) .
    • ¹⁹F NMR : Two equivalent fluorine atoms produce a singlet near δ -110 ppm, confirming geminal difluorination .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 200.1 (C₉H₁₁F₂N⁺), with fragmentation patterns confirming loss of NH₂ groups .
  • X-ray crystallography : Resolves CF₂ spatial orientation and torsional angles, critical for understanding steric effects in enzyme binding .

Advanced: What mechanistic role does the CF₂ group play in enhancing the compound’s bioactivity as a nitric oxide synthase (NOS) inhibitor?

Answer:
The gem-difluoro (CF₂) group :

  • Electron-withdrawing effects : Stabilizes transition states during enzyme inhibition by increasing electrophilicity at the active site.
  • Hydrogen-bond mimicry : Fluorines engage in non-covalent interactions with NOS heme cofactors, mimicking water or hydroxyl groups .
  • Metabolic stability : CF₂ reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo (e.g., oral bioavailability >60% in rodent models) .
    Experimental validation :
  • Docking studies (e.g., PDB 3NW4) show CF₂ forms van der Waals contacts with Val-567 and Trp-587 in nNOS .
  • IC₅₀ comparisons : Analogues lacking CF₂ exhibit 10-fold lower potency, confirming its critical role .

Advanced: How can this compound be utilized in cross-linking mass spectrometry (XL-MS) to study protein-protein interactions?

Answer:
The amine group serves as a bifunctional cross-linker :

  • Reactive sites : Primary amines target lysine residues on proteins.
  • Workflow :
    • Incubation : Mix compound with protein complexes (e.g., 20 µM in PBS, pH 7.4).
    • Quenching : Add excess ammonium bicarbonate to terminate reactions.
    • Enzymatic digestion : Use trypsin/Lys-C to cleave cross-linked peptides.
    • LC-MS/MS : Identify cross-linked peptides via database searching (e.g., XlinkX or pLink) .
      Advantages over traditional linkers :
  • Fluorine atoms improve solubility in aqueous buffers, reducing aggregation.
  • CF₂ enhances MS detection sensitivity due to unique fragmentation patterns .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated ethanamine derivatives?

Answer:
Common discrepancies :

  • Variability in IC₅₀ values due to differences in assay conditions (e.g., ionic strength, temperature).
  • Off-target effects from residual intermediates (e.g., azides, benzyl-protected amines).
    Resolution methods :
  • Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Isotopic labeling : Synthesize ¹⁹F-labeled analogues to track binding kinetics via NMR .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 µM) .

Advanced: How does the p-tolyl substituent influence the compound’s pharmacokinetic properties compared to other aryl groups?

Answer:

  • Lipophilicity : The methyl group on the p-tolyl ring increases logP by 0.5 units, enhancing membrane permeability (Caco-2 assay Papp >10⁻⁶ cm/s) .
  • Metabolism : p-Tolyl derivatives resist CYP450-mediated hydroxylation better than phenyl or chlorophenyl analogues, reducing first-pass metabolism .
  • Toxicity : Lower hepatotoxicity (ALT/AST levels <2x control) compared to nitro- or fluoro-substituted aromatics .

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Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-(p-tolyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(p-tolyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.